6-Chloro-3a,4,5,6,7,7a-hexahydro-1,2-benzoxazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-3a,4,5,6,7,7a-hexahydro-1,2-benzoxazol-3-one is a chemical compound with a unique structure that includes a chloro-substituted benzoxazole ring
Preparation Methods
The synthesis of 6-Chloro-3a,4,5,6,7,7a-hexahydro-1,2-benzoxazol-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a chloro-substituted aniline with an appropriate cyclic anhydride, followed by cyclization to form the benzoxazole ring. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature and pressure, as well as the use of catalysts to enhance the reaction rate .
Chemical Reactions Analysis
6-Chloro-3a,4,5,6,7,7a-hexahydro-1,2-benzoxazol-3-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Scientific Research Applications
6-Chloro-3a,4,5,6,7,7a-hexahydro-1,2-benzoxazol-3-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 6-Chloro-3a,4,5,6,7,7a-hexahydro-1,2-benzoxazol-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
6-Chloro-3a,4,5,6,7,7a-hexahydro-1,2-benzoxazol-3-one can be compared with other similar compounds, such as:
3a,4,5,6,7,7a-Hexahydro-1,2-benzoxazol-3-one: Lacks the chloro substitution, which may result in different reactivity and biological activity.
6-Bromo-3a,4,5,6,7,7a-hexahydro-1,2-benzoxazol-3-one: The bromo substitution may lead to different chemical and biological properties compared to the chloro-substituted compound.
Properties
Molecular Formula |
C7H10ClNO2 |
---|---|
Molecular Weight |
175.61 g/mol |
IUPAC Name |
6-chloro-3a,4,5,6,7,7a-hexahydro-1,2-benzoxazol-3-one |
InChI |
InChI=1S/C7H10ClNO2/c8-4-1-2-5-6(3-4)11-9-7(5)10/h4-6H,1-3H2,(H,9,10) |
InChI Key |
GCGVHGSQGDSCBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(CC1Cl)ONC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.